2''-O-Galloylhyperin

Descripción

Origin and Natural Occurrence in Medicinal Plants

2'-O-Galloylhyperin has been identified and isolated from several plant species, particularly those traditionally used in herbal medicine. Its presence in these plants suggests its potential contribution to their observed pharmacological effects.

Pyrola incarnata Fisch.

Pyrola incarnata Fisch. is a known source of 2'-O-galloylhyperin. medchemexpress.comfrontiersin.orgchemicalbook.comnih.govmedchemexpress.com Research has indicated that 2'-O-galloylhyperin is a major compound found in this plant species. frontiersin.orgnih.gov Studies isolating this compound from Pyrola incarnata have explored its biological activities, such as anti-oxidative and anti-inflammatory effects. medchemexpress.comfrontiersin.orgchemicalbook.comnih.gov

Pyrola calliantha

Pyrola calliantha is another plant from which 2'-O-galloylhyperin has been isolated. medchemexpress.commedchemexpress.comcaymanchem.comnih.govtargetmol.comnih.gov Research has investigated the presence and effects of 2'-O-galloylhyperin from Pyrola calliantha, including its antioxidant activity and potential hepatoprotective effects. nih.gov

Pyrola decorata H. Andres

Pyrola decorata H. Andres also contains 2''-O-galloylhyperin. caymanchem.comadooq.comnih.gov Studies focusing on Pyrola decorata have examined the antioxidant and cytoprotective effects of its phenolic components, including this compound. nih.gov

Hypericum perforatum L.

Hypericum perforatum L., commonly known as St. John's wort, has also been reported as a source of this compound. chemfaces.comambeed.cn While Hypericum perforatum is well-known for containing hyperin, the presence of the galloylated derivative, this compound, has also been noted in research. chemfaces.comambeed.cnchemicalbook.com

Bouea macrophylla

While the search results did not directly confirm the presence of 2'-O-galloylhyperin in Bouea macrophylla, gallic acid, a component of 2'-O-galloylhyperin, is found in various plants. wikipedia.orgnih.govfishersci.ca Hyperin, the other component of 2'-O-galloylhyperin, is also found in various plants, including Hypericum perforatum. chemicalbook.comwikipedia.org Further research would be needed to confirm the natural occurrence of 2'-O-galloylhyperin specifically in Bouea macrophylla.

Chemical Classification within Flavonoids

2'-O-Galloylhyperin is classified as a flavonoid. cymitquimica.commedchemexpress.comcaymanchem.com More specifically, it is a flavonoid glycoside. cymitquimica.comlktlabs.com Its structure is derived from hyperin, which is a glycoside of quercetin (B1663063). cymitquimica.comwikipedia.org The compound features a flavonoid backbone, characteristic of this class of natural products, and a galloyl group attached to the sugar moiety. cymitquimica.com Flavonoids are a diverse group of polyphenolic compounds known for their various biological activities. frontiersin.org

Table 1: Chemical Classification of 2'-O-Galloylhyperin

| Classification Level | Category |

| Broad Class | Phenols |

| Subclass | Polyphenols |

| Major Group | Flavonoids |

| Specific Type | Flavonol Glycoside |

Detailed research findings on 2'-O-galloylhyperin highlight its antioxidant and anti-inflammatory properties. Studies have shown its ability to scavenge radicals and inhibit the production of pro-inflammatory cytokines. frontiersin.orgnih.govcaymanchem.com For instance, research has demonstrated that 2'-O-galloylhyperin can attenuate LPS-induced inflammatory responses by modulating pathways such as NF-κB, Nrf2, and SIRT1. frontiersin.orgnih.gov

Table 2: Summary of Selected Research Findings on 2'-O-Galloylhyperin

| Activity | Observed Effects | In Vitro/In Vivo Model | Reference |

| Anti-inflammatory | Reduced production of TNF-α, IL-6, and NO; suppressed iNOS expression; inhibited NF-κB translocation; decreased MAPK activation. | LPS-activated RAW 264.7 cells and LPS-challenged mice. | frontiersin.orgnih.gov |

| Antioxidant | Scavenging of DPPH and ABTS radicals; induction of Nrf2/ARE-mediated antioxidant pathway; increased HO-1 and GSH levels. | Chemical assays; H₂O₂-stimulated HepG2 cells; CCl₄-induced liver damage in animals. | caymanchem.comnih.gov |

| Hepatoprotective | Protection against oxidative stress-induced liver damage; amelioration of hepatic damage. | H₂O₂-stimulated HepG2 cells; CCl₄-induced liver damage in animals. | medchemexpress.comnih.gov |

| OATP1B1 Inhibition | Inhibition of human organic anion transporting polypeptide 1B1. | HEK293 cells. | caymanchem.com |

Further research is exploring its potential in other areas, such as preventing tissue remodeling in Thyroid Eye Disease by inhibiting TSHR activation. oup.com

Flavonol Glycoside

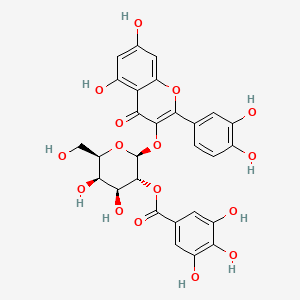

Structurally, 2'-O-galloylhyperin is classified as a flavonol glycoside. Flavonol glycosides are a type of flavonoid, which are a large class of plant secondary metabolites. The core structure of 2'-O-galloylhyperin consists of a flavonol aglycone, which is quercetin, esterified with gallic acid at the 2'' position of the attached sugar moiety, which is galactose. Hyperin (also known as hyperoside) is quercetin-3-O-galactoside, meaning it is a quercetin molecule linked to a galactose sugar at the 3-O position wikipedia.org. 2'-O-galloylhyperin is a derivative of hyperin, with a galloyl group attached to the galactose sugar cymitquimica.com.

Polyphenolic Compound

As a molecule containing both a flavonoid structure (quercetin) and a galloyl group (derived from gallic acid), 2'-O-galloylhyperin is also categorized as a polyphenolic compound nih.gov. Polyphenols are characterized by the presence of multiple phenol (B47542) structural units. Quercetin itself is a pentahydroxyflavone, possessing five hydroxyl groups nih.gov. Gallic acid is a trihydroxybenzoic acid with three hydroxyl groups wikipedia.orgnih.gov. The combination of these moieties in 2'-O-galloylhyperin contributes to its polyphenolic nature. Polyphenolic compounds are widely studied for their diverse biological activities, often linked to their antioxidant properties bohrium.com.

Historical Context of Research and Traditional Uses

Research into 2'-O-galloylhyperin is often linked to the study of the plants from which it is isolated, particularly those with a history of traditional use.

Traditional Chinese Medicine Applications

2'-O-Galloylhyperin has been isolated from plants used in Traditional Chinese Medicine (TCM). For instance, it is found in Pyrola incarnata Fisch., a plant known as "Luxiancao" in China chemicalbook.comeurekaselect.com. Pyrola herbs have been used in TCM for over 2000 years and are listed in the Sheng Nong's Herbal Classic eurekaselect.com. Traditional uses of Pyrola herbs include strengthening muscles and bones, activating blood circulation, regulating menstruation, lowering blood pressure, and treating conditions such as rheumatoid arthritis and chronic cough eurekaselect.comresearchgate.net. While traditional uses are associated with the whole plant, research aims to identify the specific compounds responsible for these effects, with 2'-O-galloylhyperin being one such constituent of interest researchgate.net.

Ethnobotanical Significance

The presence of 2'-O-galloylhyperin in plants like Pyrola highlights its ethnobotanical significance. These plants have been utilized by various cultures for their perceived health benefits, leading to their inclusion in traditional medicinal practices nih.gov. The isolation and study of compounds like 2'-O-galloylhyperin from these plants represent an intersection of traditional knowledge and modern scientific investigation, aiming to validate and understand the basis of their historical uses.

Challenges and Opportunities in 2'-O-Galloylhyperin Research

Research into 2'-O-galloylhyperin presents both challenges and opportunities. One challenge lies in the efficient extraction and isolation of this compound from its natural sources nih.gov. Developing optimized extraction methods is crucial for obtaining sufficient quantities for detailed study.

Opportunities in 2'-O-galloylhyperin research include further investigation into its mechanisms of action at the molecular level. Studies have begun to explore its potential biological activities, such as anti-oxidative and anti-inflammatory effects medchemexpress.commedchemexpress.com. For example, research has indicated that 2'-O-galloylhyperin can attenuate LPS-induced inflammatory responses and oxidative stress in in vivo models nih.gov. This involves the suppression of pro-inflammatory cytokines and chemokines, as well as the enhancement of antioxidant enzyme activities nih.gov. Furthermore, studies suggest its involvement in modulating signaling pathways such as NF-κB and MAPK nih.gov.

Detailed research findings on the effects of 2'-O-galloylhyperin include its hepatoprotective effect against oxidative stress-induced liver damage, potentially through the induction of the Nrf2/ARE-mediated antioxidant pathway medchemexpress.com. In vitro studies have also shown its ability to scavenge free radicals like DPPH and ABTS caymanchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O16/c29-8-18-21(37)23(39)26(43-27(40)10-4-15(34)20(36)16(35)5-10)28(42-18)44-25-22(38)19-14(33)6-11(30)7-17(19)41-24(25)9-1-2-12(31)13(32)3-9/h1-7,18,21,23,26,28-37,39H,8H2/t18-,21+,23+,26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGWEUQZDRUMRE-UNZYZCBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971993 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53209-27-1, 56552-82-0 | |

| Record name | 2′′-O-Galloylhyperin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53209-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2''-Galloylhyperin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053209271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for 2 O Galloylhyperin Isolation and Purification in Research

Chromatographic Techniques for Isolation

Chromatography remains the cornerstone of purification for complex mixtures of phytochemicals. High-resolution techniques are essential for separating structurally similar compounds like flavonoids from a crude plant extract.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the identification, quantification, and purification of phenolic compounds, including 2'-O-galloylhyperin. greenpharmacy.info The method relies on a stationary phase, typically a packed column, and a liquid mobile phase to separate compounds based on their differential partitioning between the two phases. ub.edu

For the analysis of 2'-O-galloylhyperin and related flavonoids, reversed-phase HPLC is most common. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a gradient mixture of an aqueous solvent (like water with a small amount of acid, such as formic acid, to improve peak shape) and an organic solvent (like methanol (B129727) or acetonitrile). nih.govsemanticscholar.org Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier. Detection is typically performed using a UV-Vis detector, as flavonoids have characteristic absorbance spectra. ub.edu

| Parameter | Condition | Reference |

|---|---|---|

| Column | Venusil MP-C18 | nih.govsemanticscholar.org |

| Mobile Phase | Methanol:Water:Formic Acid (50:50:0.1, v/v/v) | nih.govsemanticscholar.org |

| Flow Rate | 0.4 mL/min | nih.govsemanticscholar.org |

| Detection | UV-Vis Spectrophotometry | greenpharmacy.infoub.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. ekb.eg This combination allows for the definitive identification and precise quantification of compounds in complex matrices, such as plant extracts or biological fluids. nih.govsemanticscholar.org

An LC-MS/MS method has been specifically developed and validated for the simultaneous determination of 2'-O-galloylhyperin and its parent compound, hyperoside (B192233), in rat plasma. nih.govsemanticscholar.org The method utilizes an HPLC system to separate the compounds, which are then ionized, typically using electrospray ionization (ESI). Detection is performed in multiple-reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govsemanticscholar.org For 2'-O-galloylhyperin, the specific transition monitored is from the precursor ion at a mass-to-charge ratio (m/z) of 615.1 to a product ion at m/z 301.0. nih.govsemanticscholar.org This specific transition acts as a fingerprint for the molecule, allowing for its accurate detection even at very low concentrations. nih.govsemanticscholar.org

| Parameter | Specification | Reference |

|---|---|---|

| Ionization Mode | Electrospray Negative Ionization (ESI-) | nih.govsemanticscholar.org |

| Detection Mode | Multiple-Reaction Monitoring (MRM) | nih.govsemanticscholar.org |

| Precursor Ion (m/z) | 615.1 | nih.govsemanticscholar.org |

| Product Ion (m/z) | 301.0 | nih.govsemanticscholar.org |

| Limit of Quantification | 2 ng/mL | nih.govsemanticscholar.org |

Novel Extraction Methods

Microwave-Assisted Extraction

Microwave-Assisted Extraction (MAE) is an advanced technique that uses microwave energy to heat the solvent and sample, leading to the disruption of plant cell walls and enhanced release of phytochemicals. researchgate.netnih.gov This method offers significant advantages over conventional techniques, including reduced extraction time and lower solvent usage. nih.gov

A specific method, negative pressure cavitation-microwave assisted extraction (NMAE), has been developed and optimized for preparing extracts rich in 2'-O-galloylhyperin from Pyrola incarnata Fisch. nih.gov The combination of microwave heating with negative pressure cavitation further enhances extraction efficiency. Research has identified the optimal conditions for maximizing the yield of 2'-O-galloylhyperin, demonstrating the effectiveness of this modern technique. nih.gov

| Parameter | Optimal Value | Reference |

|---|---|---|

| Microwave Power | 700 W | nih.gov |

| Extraction Temperature | 50°C | nih.gov |

| Liquid-Solid Ratio | 30:1 mL/g | nih.gov |

| Negative Pressure | -0.05 MPa | nih.gov |

| Ethanol Concentration | 55% | nih.gov |

| Extraction Time | 12 min | nih.gov |

| Max. Yield of 2'-O-galloylhyperin | 4.831 ± 0.117 mg/g | nih.gov |

Supercritical Fluid Extraction

Supercritical Fluid Extraction (SFE) is a "green" separation technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.govufrn.br A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. nih.gov Supercritical CO₂ is non-toxic, non-flammable, and easily removed from the extract, making it an environmentally friendly alternative to organic solvents. ufrn.br

The low polarity of pure supercritical CO₂ limits its effectiveness for extracting polar compounds like flavonoids. nih.gov To overcome this, a polar co-solvent, or "modifier," such as ethanol or methanol, is often added to the CO₂. nih.gov This increases the solvation power of the fluid, allowing for the efficient extraction of more polar molecules. The selectivity of SFE can be finely tuned by adjusting parameters such as temperature, pressure, and the concentration of the co-solvent. nih.gov

Enzyme-Assisted Extraction

Enzyme-Assisted Extraction (EAE) is another environmentally friendly method that utilizes the catalytic activity of specific enzymes to break down the plant cell wall matrix, which is primarily composed of cellulose, hemicellulose, and pectin. researchgate.net This degradation facilitates the release of intracellular bioactive compounds into the extraction solvent. mdpi.com Common enzymes used for this purpose include cellulases, pectinases, tannases, and β-glucosidases. nih.govpreprints.org

The effectiveness of EAE depends on several factors, including the choice of enzyme, temperature, pH, and extraction time, which must be optimized for the specific plant material and target compound. researchgate.net Studies have shown that EAE can significantly increase the yield of phenolic compounds compared to conventional solvent extraction methods. nih.govembrapa.br For instance, treating citrus pectin waste with β-glucosidase increased the total phenolic content by 2.8-fold compared to a control extraction. nih.gov This technique holds promise for improving the recovery of glycosylated flavonoids like 2'-O-galloylhyperin by potentially enhancing their release from the plant matrix.

| Parameter | Optimal Value | Reference |

|---|---|---|

| Plant Material | Murucizeiro leaves | researchgate.net |

| Enzyme | Enzyme Cocktail | researchgate.net |

| Temperature | 60°C | researchgate.net |

| pH | 4.5 | researchgate.net |

| Time | 220 min | researchgate.net |

| Resulting Phenolic Yield | 90.65 mg GAE/g | researchgate.net |

Purity Assessment and Quality Control in Research Samples

The purity of 2'-O-galloylhyperin in research samples is typically expected to be high, often in the range of 95% to 99%. rsc.org The confirmation of this purity, along with the identification and quantification of any potential impurities, relies on a combination of chromatographic and spectroscopic techniques. These methods provide both qualitative and quantitative data, offering a comprehensive profile of the research sample.

A multi-pronged approach is crucial for the definitive characterization and purity assessment of 2'-O-galloylhyperin. This typically involves a primary chromatographic method for separation and quantification, supported by spectroscopic methods for structural confirmation and identification of impurities.

Chromatographic Techniques

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a cornerstone technique for the purity assessment of 2'-O-galloylhyperin. This method allows for the separation of the main compound from potential impurities, which may include structurally related flavonoids, precursors from its isolation, or degradation products. The diode array detector provides spectral information across a range of wavelengths, aiding in the initial identification of separated components.

For more sensitive and specific detection, HPLC coupled with mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is employed. This technique is invaluable for the identification of trace-level impurities by providing molecular weight and fragmentation data. In the negative ion mode, 2'-O-galloylhyperin is often monitored through the transition of its precursor ion at m/z 615.1 to a product ion at m/z 301.0.

Spectroscopic Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy is a simpler spectroscopic technique used for the initial characterization and quantification of 2'-O-galloylhyperin. The UV spectrum of flavonoids is characteristic and can indicate the presence of the core flavonoid structure.

Data on Purity Assessment

The following interactive table summarizes typical data obtained from the purity assessment of a research sample of 2'-O-galloylhyperin.

| Analytical Technique | Parameter | Result |

| HPLC-DAD | Purity | 98.7% |

| Retention Time | 12.5 min | |

| Impurity 1 | 0.5% (at 10.2 min) | |

| Impurity 2 | 0.8% (at 14.1 min) | |

| LC-MS/MS | Molecular Ion [M-H]⁻ | 615.1 m/z |

| Major Fragment Ion | 301.0 m/z | |

| ¹H NMR | Conformation | Consistent with published data for similar flavonoid glycosides |

| ¹³C NMR | Carbon Skeleton | Confirmed |

Quality Control Measures

Effective quality control of 2'-O-galloylhyperin research samples extends beyond initial purity assessment. It encompasses proper handling, storage, and stability testing to ensure the integrity of the compound throughout its use in a study.

Stability Testing: Flavonoids can be susceptible to degradation under certain conditions. Therefore, stability studies are conducted to determine the optimal storage conditions and shelf-life of 2'-O-galloylhyperin samples. ingentaconnect.commdpi.com These studies often involve exposing the compound to various stress conditions, such as elevated temperature, humidity, and light, and monitoring for degradation over time using HPLC. nih.gov

Handling and Storage: To minimize degradation, 2'-O-galloylhyperin is typically handled in a controlled environment, protected from light and moisture. For long-term storage, it is recommended to keep the compound in a well-sealed container at low temperatures, such as -20°C.

Reference Standards: The use of a well-characterized reference standard is crucial for the accurate quantification and identification of 2'-O-galloylhyperin in research samples. This standard should have a certified purity and be stored under appropriate conditions to maintain its integrity.

Identification of Impurities: The identification of impurities is a critical aspect of quality control. nih.gov Impurities can arise from the manufacturing process, degradation, or storage. scispace.com Understanding the impurity profile is essential for interpreting research results accurately. Techniques such as LC-MS/MS and NMR are employed to elucidate the structures of these minor components. nih.gov

Mechanistic Investigations of 2 O Galloylhyperin Biological Activities

Anti-Inflammatory Mechanisms

2'-O-galloylhyperin, a flavonoid compound, demonstrates significant anti-inflammatory properties through its interaction with key cellular signaling pathways. nih.gov Research indicates that its biological activities are largely attributable to the modulation of critical inflammatory cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov By targeting these pathways, 2'-O-galloylhyperin effectively curtails the production of pro-inflammatory mediators. nih.gov

Modulation of NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone in the regulation of immune and inflammatory responses. globalsciencebooks.infomdpi.com In its inactive state, the NF-κB dimer is held in the cytoplasm by an inhibitory protein, IκB. globalsciencebooks.infosemanticscholar.org Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. globalsciencebooks.infonih.gov This process unmasks the nuclear localization sequence on NF-κB, allowing it to translocate into the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines and enzymes. globalsciencebooks.infomdpi.com 2'-O-galloylhyperin has been shown to intervene in this process, thereby mitigating the inflammatory response. nih.gov

Inhibition of NF-κB Translocation

A primary anti-inflammatory mechanism of 2'-O-galloylhyperin involves the inhibition of NF-κB's translocation from the cytoplasm to the nucleus. nih.gov In studies utilizing LPS-activated RAW 264.7 macrophage cells, pretreatment with 2'-O-galloylhyperin effectively blocked the migration of the p65 subunit, a key component of the NF-κB complex. nih.gov This inhibitory effect is achieved by preventing the degradation of the IκBα protein. Western blot analyses have confirmed that 2'-O-galloylhyperin suppresses the LPS-induced phosphorylation of both the IκB kinase (IKKα/β) and IκBα itself. nih.gov By stabilizing IκBα, 2'-O-galloylhyperin ensures that NF-κB remains sequestered in the cytoplasm, thus preventing its nuclear activity. nih.gov The inhibition of p65 translocation has been visually confirmed through confocal microscopy. nih.gov

| Treatment Group | Cytosolic p65 (Relative Units) | Nuclear p65 (Relative Units) |

|---|---|---|

| Control | 1.00 ± 0.05 | 0.10 ± 0.02 |

| LPS (100 ng/mL) | 0.35 ± 0.04 | 0.95 ± 0.06 |

| LPS + 2'-O-Galloylhyperin (20 µM) | 0.78 ± 0.05 | 0.30 ± 0.03 |

| LPS + 2'-O-Galloylhyperin (40 µM) | 0.91 ± 0.06 | 0.18 ± 0.02 |

Data are representative values compiled from findings that 2'-O-galloylhyperin blocks the translocation of NF-κB from the cytosol to the nucleus. nih.gov

Suppression of NF-κB-Mediated Transcriptional Activity

By preventing the nuclear translocation of NF-κB, 2'-O-galloylhyperin consequently suppresses its ability to bind to DNA and activate the transcription of target genes. nih.gov This leads to a significant reduction in the expression and production of various pro-inflammatory mediators. Research has demonstrated that 2'-O-galloylhyperin markedly inhibits the LPS-stimulated production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage cells. nih.gov This suppression of NF-κB-mediated transcriptional activity is a key component of the compound's anti-inflammatory effects. nih.gov

Regulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation. nih.govnih.gov In mammals, the main MAPK subfamilies involved in inflammation are p38 MAPK, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK). nih.gov The activation of these pathways, typically through phosphorylation, leads to the activation of transcription factors that regulate the expression of inflammatory genes. nih.gov 2'-O-galloylhyperin has been found to down-regulate the activation of these pathways as part of its anti-inflammatory action. nih.gov

Inhibition of p38 MAPK Phosphorylation

The p38 MAPK pathway is strongly activated by inflammatory cytokines and cellular stress, playing a crucial role in the inflammatory response. nih.govucl.ac.uk Studies have shown that 2'-O-galloylhyperin can inhibit the phosphorylation of p38 MAPK in LPS-stimulated macrophages. nih.gov By reducing the levels of phosphorylated p38, the compound effectively dampens the downstream signaling cascade that would otherwise lead to the production of inflammatory mediators.

Inhibition of ERK Phosphorylation

| Treatment Group | Relative p-p38 Level | Relative p-ERK Level |

|---|---|---|

| Control | 1.00 ± 0.08 | 1.00 ± 0.07 |

| LPS (100 ng/mL) | 3.50 ± 0.21 | 2.80 ± 0.19 |

| LPS + 2'-O-Galloylhyperin (20 µM) | 2.10 ± 0.15 | 1.75 ± 0.14 |

| LPS + 2'-O-Galloylhyperin (40 µM) | 1.45 ± 0.11 | 1.20 ± 0.10 |

Data are representative values compiled from findings that 2'-O-galloylhyperin inhibits the LPS-induced phosphorylation of MAPKs. nih.gov

Inhibition of JNK Phosphorylation

2'-O-galloylhyperin has been shown to influence the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in regulating inflammatory responses. Research indicates that the compound can decrease the activation of MAPKs in lipopolysaccharide (LPS)-activated RAW 264.7 cells. nih.gov The MAPK family includes c-Jun N-terminal kinases (JNKs), and the anti-inflammatory activity of 2'-O-galloylhyperin has been associated with its ability to block these signaling pathways. nih.gov By attenuating the phosphorylation of MAPK molecules, 2'-O-galloylhyperin can modulate downstream inflammatory processes. nih.gov

Impact on Pro-Inflammatory Cytokine Production

2'-O-galloylhyperin demonstrates a significant capacity to suppress the production of key pro-inflammatory cytokines in various models.

Studies have consistently shown that 2'-O-galloylhyperin significantly reduces the production of Tumor Necrosis Factor-alpha (TNF-α). In in vitro experiments using LPS-stimulated RAW 264.7 macrophages, treatment with 2'-O-galloylhyperin led to a marked decrease in TNF-α levels. nih.govcaymanchem.com This inhibitory effect was also observed in vivo, where administration of the compound to LPS-challenged mice resulted in reduced serum levels of TNF-α. nih.govresearchgate.net The mechanism for this reduction is linked to the compound's ability to inhibit the NF-κB signaling pathway, a key regulator of inflammatory cytokine expression. nih.gov

Similar to its effect on TNF-α, 2'-O-galloylhyperin effectively suppresses the production of Interleukin-6 (IL-6). In LPS-activated RAW 264.7 cells, the compound significantly inhibited the generation of IL-6. nih.govcaymanchem.com This effect extends to in vivo models, as mice treated with 2'-O-galloylhyperin showed attenuated serum levels of IL-6 following an LPS challenge. nih.govresearchgate.net The downregulation of IL-6 is part of the broader anti-inflammatory profile of the compound, mediated through the inhibition of inflammatory signaling pathways. nih.gov

The anti-inflammatory properties of 2'-O-galloylhyperin also include the modulation of Interleukin-1beta (IL-1β). While the primary focus of many studies has been on TNF-α and IL-6, evidence suggests that the compound can also impact IL-1β production. This is consistent with its mechanism of inhibiting broad inflammatory pathways that regulate the expression of multiple pro-inflammatory cytokines. mdpi.com

| Cytokine | Model System | Observed Effect | Reference |

|---|---|---|---|

| TNF-α | LPS-stimulated RAW 264.7 macrophages | Significant reduction in production | nih.govcaymanchem.com |

| TNF-α | LPS-challenged mice (in vivo) | Reduced serum levels | nih.govresearchgate.net |

| IL-6 | LPS-stimulated RAW 264.7 macrophages | Significant reduction in production | nih.govcaymanchem.com |

| IL-6 | LPS-challenged mice (in vivo) | Reduced serum levels | nih.govresearchgate.net |

| IL-1β | General inflammatory models | Implicated in reduction | mdpi.com |

Modulation of Nitric Oxide (NO) Production and iNOS Expression

2'-O-galloylhyperin has been found to be a potent inhibitor of nitric oxide (NO) production in inflammatory conditions. nih.gov In studies involving LPS-stimulated RAW 264.7 macrophage cells, the compound significantly inhibited the excessive production of NO. nih.gov This inhibition is directly linked to its effect on the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. nih.govnih.gov Research has demonstrated that 2'-O-galloylhyperin suppresses the expression levels of the iNOS protein in these cells. nih.gov By downregulating iNOS expression, 2'-O-galloylhyperin effectively curtails the production of NO, a key mediator in the pathophysiology of inflammation. nih.gov

Role in SIRT1 Activation and Anti-Inflammatory Effects

A key mechanism underlying the anti-inflammatory effects of 2'-O-galloylhyperin is its ability to activate Sirtuin 1 (SIRT1). nih.gov SIRT1 is a protein deacetylase that plays a critical role in regulating inflammation, cellular senescence, and metabolism. frontiersin.orgnih.gov Studies have shown that 2'-O-galloylhyperin upregulates the expression of SIRT1 in LPS-stimulated RAW 264.7 cells and in the liver of septic mice. nih.gov

The activation of SIRT1 by 2'-O-galloylhyperin contributes to its anti-inflammatory actions, particularly through the inhibition of the NF-κB signaling pathway. nih.gov SIRT1 can deacetylate components of the NF-κB complex, thereby inhibiting its transcriptional activity and reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6. nih.govnih.gov Research has confirmed that the inhibitory effect of 2'-O-galloylhyperin on NF-κB is related to the upregulation of SIRT1. nih.gov This demonstrates that SIRT1 activation is a crucial component of the compound's mechanism for mitigating inflammatory responses. nih.gov

| Target/Pathway | Effect of 2'-O-Galloylhyperin | Downstream Consequence | Reference |

|---|---|---|---|

| JNK Phosphorylation (MAPK Pathway) | Inhibition/Attenuation | Modulation of inflammatory processes | nih.gov |

| NO Production | Significant inhibition | Reduction of inflammatory mediator | nih.gov |

| iNOS Expression | Suppression | Decreased NO synthesis | nih.gov |

| SIRT1 | Upregulation/Activation | Inhibition of NF-κB pathway | nih.gov |

Antioxidant Mechanisms

The antioxidant properties of 2'-O-galloylhyperin are multifaceted, involving both the activation of endogenous antioxidant pathways and the direct scavenging of harmful free radicals. These mechanisms contribute to its protective effects against oxidative stress-induced cellular damage. Investigations have highlighted its ability to modulate the Nrf2/HO-1 signaling pathway, a critical cellular defense system against oxidative insults, and its capacity to directly neutralize reactive oxygen species.

Activation of Nrf2/HO-1 Pathway

A primary mechanism underlying the antioxidant activity of 2'-O-galloylhyperin involves the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. nih.govnih.gov This pathway is a central regulator of cellular antioxidant responses, orchestrating the expression of a wide array of protective genes that combat oxidative stress. nih.govnih.govfrontiersin.org Activation of Nrf2 is a key strategy for cellular defense against oxidative damage. nih.govresearchgate.net Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govajol.info However, upon stimulation by inducers like 2'-O-galloylhyperin, Nrf2 is released from Keap1 and moves into the nucleus. nih.govresearchgate.net

Studies have demonstrated that 2'-O-galloylhyperin (2'-O-GH) stimulation leads to the nuclear translocation of Nrf2. nih.gov In response to oxidative or electrophilic stress, Nrf2 dissociates from its inhibitor, Keap1, in the cytoplasm. nih.govresearchgate.net Once freed, Nrf2 moves into the nucleus, a critical step for its activation. ajol.inforesearchgate.net Research on HepG2 cells showed that treatment with 2'-O-galloylhyperin resulted in a significant activation and nuclear translocation of Nrf2. nih.gov Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of various antioxidant genes, initiating their transcription. nih.govnih.gov This enhancement of Nrf2 in the nucleus is a pivotal event that triggers the downstream expression of protective enzymes.

Following the nuclear translocation of Nrf2, one of the key downstream effects is the up-regulation of Heme Oxygenase-1 (HO-1) expression. nih.govnih.gov HO-1 is a vital cytoprotective enzyme that is induced in response to oxidative stress and other stimuli. nih.gov It catalyzes the breakdown of heme into biliverdin, free iron, and carbon monoxide. nih.gov Studies have shown that treatment with 2'-O-galloylhyperin leads to a marked increase in the expression of HO-1. nih.gov This up-regulation is a direct consequence of Nrf2 activation. nih.govnih.gov The increased levels of HO-1 contribute significantly to the cellular antioxidant defense, providing protection against oxidative damage. nih.govnih.gov

Scavenging of Reactive Oxygen Species (ROS)

In addition to modulating cellular antioxidant pathways, 2'-O-galloylhyperin exhibits direct free-radical scavenging activity. nih.gov Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide (B77818) radicals and hydroxyl radicals, that can cause damage to lipids, proteins, and DNA when present in excess. nih.govnih.govmdpi.com The ability of a compound to neutralize these species is a key measure of its antioxidant potential. researchgate.net 2'-O-galloylhyperin has been shown to effectively scavenge various types of free radicals in chemical assays. caymanchem.com

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free-radical scavenging ability of compounds. nih.govresearchgate.net The DPPH radical is a stable free radical that shows a characteristic deep purple color. nih.govui.ac.id When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color fades to yellow, a change that can be measured spectrophotometrically. nih.govui.ac.id 2''-O-Galloylhyperin has demonstrated potent activity in this assay, effectively scavenging DPPH radicals with a reported IC50 value of 3 µM. caymanchem.com The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method used to determine the antioxidant capacity of substances. nih.gov This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. nih.gov Antioxidants present in a sample can reduce the ABTS•+, causing a decolorization of the solution that is proportional to the antioxidant's concentration and potency. nih.gov this compound has shown strong scavenging activity against the ABTS radical, with a reported IC50 value of 3.5 µM. caymanchem.com

Table 1: Radical Scavenging Activity of 2'-O-Galloylhyperin

| Assay | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 3 |

| ABTS Radical Scavenging | 3.5 |

Augmentation of Antioxidant Enzyme Activities

2'-O-galloylhyperin appears to bolster the body's endogenous antioxidant defenses by enhancing the activity of key enzymes responsible for neutralizing reactive oxygen species (ROS). This activity is largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Activation of Nrf2, a master regulator of antioxidant gene expression, leads to the increased synthesis of various protective enzymes.

Superoxide Dismutase (SOD)

Superoxide dismutase is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). While direct quantitative data on the specific impact of 2'-O-galloylhyperin on SOD activity is still emerging, its activation of the Nrf2 pathway strongly suggests a positive regulatory effect. The Nrf2 pathway is a known upregulator of SOD gene expression, indicating that 2'-O-galloylhyperin likely contributes to increased SOD activity, thereby reducing the cellular burden of superoxide radicals.

Glutathione (B108866) Peroxidase (GSH-Px)

Glutathione peroxidase is another vital antioxidant enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides to water and their corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor. Research has shown that stimulation with 2'-O-galloylhyperin leads to an increase in the levels of GSH researchgate.net. This increase in the substrate for GSH-Px suggests an enhanced capacity of the glutathione-dependent antioxidant system. The activation of the Nrf2 pathway by 2'-O-galloylhyperin is also known to promote the expression of genes encoding for GSH-Px, further supporting the role of this compound in augmenting this critical enzymatic defense.

Hepatoprotective Mechanisms

2'-O-galloylhyperin exhibits significant protective effects on the liver through various mechanisms, primarily centered around its potent antioxidant and free-radical scavenging properties researchgate.net.

Protection Against Oxidative Stress-Induced Liver Damage

In cellular models of liver injury, 2'-O-galloylhyperin has demonstrated a marked ability to protect liver cells from oxidative stress. Studies using the human hepatoma cell line, HepG2, have shown that 2'-O-galloylhyperin can significantly inhibit cell death induced by hydrogen peroxide (H₂O₂) in a dose-dependent manner researchgate.net. This protective effect is associated with the inhibition of several cellular events triggered by oxidative stress, including the activation of mitogen-activated protein kinases (MAPK), the production of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and increases in intracellular calcium levels researchgate.net.

Protective Effect of 2'-O-galloylhyperin on H₂O₂-Induced HepG2 Cell Viability

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100% |

| H₂O₂ (600 μM) | ~50% |

| H₂O₂ + 2'-O-galloylhyperin (low concentration) | Increased viability (dose-dependent) |

| H₂O₂ + 2'-O-galloylhyperin (high concentration) | Significantly increased viability (dose-dependent) |

Note: The table above is illustrative, based on qualitative descriptions from research. Specific numerical data from a dedicated dose-response study would be required for precise values.

Amelioration of CCl₄-Induced Hepatic Damage

Carbon tetrachloride (CCl₄) is a well-known hepatotoxin that induces severe liver damage through the generation of free radicals. In animal models, 2'-O-galloylhyperin has been shown to effectively ameliorate CCl₄-induced hepatic damage researchgate.net. Histopathological evaluation of liver tissue from animals treated with CCl₄ and 2'-O-galloylhyperin revealed a significant reduction in liver injury compared to those treated with CCl₄ alone. This protection is attributed to the compound's ability to scavenge free radicals and mitigate oxidative stress, thereby preventing the cascade of events that lead to hepatocellular necrosis.

Reduction of Liver Enzyme Activities (ALT, AST)

Alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are key enzymes that are released into the bloodstream when liver cells are damaged. Elevated serum levels of ALT and AST are therefore widely used as biomarkers of liver injury. Studies have demonstrated that treatment with 2'-O-galloylhyperin can significantly reduce the elevated activities of ALT and AST in animal models of CCl₄-induced liver damage researchgate.net. This reduction in circulating liver enzymes provides strong evidence for the hepatoprotective efficacy of 2'-O-galloylhyperin.

Effect of 2'-O-galloylhyperin on Serum ALT and AST Levels in a CCl₄-Induced Liver Injury Model

| Group | ALT Activity (U/L) | AST Activity (U/L) |

|---|---|---|

| Control | Normal Range | Normal Range |

| CCl₄ Treated | Significantly Elevated | Significantly Elevated |

| CCl₄ + 2'-O-galloylhyperin Treated | Significantly Reduced vs. CCl₄ Group | Significantly Reduced vs. CCl₄ Group |

Note: This table is a representation of the findings. Precise numerical values would be dependent on the specific experimental conditions and dosages used in a particular study.

Thyrotropin Receptor (TSHR) Antagonism and Tissue Remodeling Prevention

2'-O-Galloylhyperin has been identified as a promising agent for preventing tissue remodeling in Thyroid Eye Disease (TED), a condition characterized by the relentless restructuring of orbital tissue. nih.govnih.govoup.com The primary therapeutic target in TED is the thyrotropin receptor (TSHR) found in orbital fibroblasts (OFs). nih.govnih.govoup.com Research indicates that 2'-O-galloylhyperin exerts favorable effects on the pathological processes of TED by blocking the TSHR signaling pathway. nih.gov

Studies have positioned 2'-O-galloylhyperin as a thyrotropin receptor (TSHR) antagonist. nih.govnih.gov In laboratory settings, orbital fibroblasts were isolated from adipose tissues of patients with and without Thyroid Eye Disease (TED). nih.govnih.govoup.com These cells were then treated with various concentrations of 2'-O-galloylhyperin (0, 5, 20, and 50 μM). nih.govnih.govoup.com The antagonistic activity of 2'-O-galloylhyperin was demonstrated by its ability to counteract the effects of a TSHR-stimulating monoclonal autoantibody, M22. nih.gov This inhibition suggests its potential to interfere with the primary pathogenic mechanism of TED. nih.govnih.gov

The activation of the TSHR typically initiates a signaling cascade involving cyclic adenosine (B11128) monophosphate (cAMP). elsevierpure.comnih.gov 2'-O-galloylhyperin was found to dose-dependently decrease the production of cAMP that was stimulated by the TSHR-activating autoantibody M22. nih.govnih.gov This reduction in cAMP subsequently led to a decrease in the phosphorylation of the cAMP-response element binding protein (CREB). nih.govnih.gov The phosphorylation of CREB at specific sites is a critical step for activating target gene expression in response to cAMP signals. nih.govnih.govresearchgate.net The inhibitory effect of 2'-O-galloylhyperin on this signaling pathway was reversed by a constitutively activated TSHR mutation (L629F), confirming that the compound's action is mediated through the TSHR. nih.govnih.gov

A key feature of TED is the differentiation of orbital fibroblasts into fat cells (adipogenesis), which contributes to the expansion of orbital tissue. nih.govarvojournals.orgkoreamed.org Research has shown that 2'-O-galloylhyperin effectively attenuates lipid accumulation in orbital fibroblasts derived from patients with TED. nih.govnih.govoup.com This anti-adipogenic effect was observed when cells were stimulated for adipogenic differentiation. nih.govnih.gov

The suppression of fat cell formation by 2'-O-galloylhyperin is accompanied by the downregulation of key molecular markers associated with adipogenesis. nih.govnih.govoup.com While the specific markers were not detailed in the provided abstracts, the consistent finding across studies points to a significant reduction in the expression of proteins that drive the differentiation of fibroblasts into mature adipocytes. nih.govnih.gov

Excessive production of hyaluronan (HA), a glycosaminoglycan, is another hallmark of orbital tissue remodeling in TED. nih.govoup.comelsevierpure.com Studies demonstrated that 2'-O-galloylhyperin ameliorated HA production during the process of adipogenesis in TED-OFs. nih.govnih.govoup.com The compound was shown to lower HA secretion in a dose-dependent manner. nih.gov This effect was consistent with the observed downregulation of hyaluronan synthase 2 (HAS2) expression, a key enzyme responsible for HA synthesis. nih.gov

| Concentration of 2'-O-Galloylhyperin | Effect on Hyaluronan (HA) Production in TED-OFs |

| 5 µM | Reduction in HA secretion |

| 20 µM | Further reduction in HA secretion |

| 50 µM | Significant reduction in HA secretion |

This table illustrates the dose-dependent effect of 2'-O-galloylhyperin on reducing hyaluronan production in orbital fibroblasts from Thyroid Eye Disease patients.

Beyond adipogenesis, TED is also characterized by fibrosis. nih.gov 2'-O-galloylhyperin has been shown to dampen the fibrotic differentiation of TED-OFs when stimulated by transforming growth factor beta 1 (TGF-β1), a potent pro-fibrotic cytokine. nih.govnih.gov In wound-healing assays, 2'-O-galloylhyperin at a concentration of 50 μM significantly delayed wound closure in fibroblasts from TED patients, indicating an anti-fibrotic effect. nih.gov This compound also halted the robust proliferation typically seen in fibroblasts that are inclined to undergo fibrosis. nih.govnih.gov

Halting Proliferation of TED-OFs

2'-O-Galloylhyperin has been identified as a potent inhibitor of proliferation in Thyroid Eye Disease (TED) orbital fibroblasts (OFs). nih.govnih.gov This inhibitory effect is concentration-dependent, as demonstrated in studies where TED-OFs were treated with 2'-O-galloylhyperin at concentrations of 0, 5, 20, and 50 μM. nih.govnih.gov The primary mechanism behind this action is the compound's ability to antagonize the thyrotropin receptor (TSHR) signaling pathway. nih.govnih.gov

By blocking TSHR activation, 2'-O-galloylhyperin dose-dependently reduces the production of cyclic adenosine monophosphate (cAMP) and the subsequent phosphorylation of the cAMP-response element binding protein (CREB). nih.gov This disruption of the TSHR signaling cascade effectively halts the excessive proliferation of these fibroblasts, a key pathological feature of TED. nih.govnih.gov

Further cellular analysis revealed that 2'-O-galloylhyperin exerts a cytostatic effect on TED-OFs. Treatment with the compound leads to a significant decrease in the ratio of 5-ethynyl-2'-deoxyuridine (EdU)-positive cells, indicating a reduction in DNA synthesis and cell proliferation. nih.gov Flow cytometry analyses have shown that 2'-O-galloylhyperin treatment increases the proportion of cells in the G0/G1 phase of the cell cycle, thereby preventing their entry into the synthesis (S) phase and subsequent mitosis. nih.gov Additionally, in three-dimensional organoid cultures of TED-OFs, 2'-O-galloylhyperin has been observed to decrease the size of spheroids over time, further confirming its anti-proliferative effects. nih.gov The compound's established anti-inflammatory and antioxidant properties are also thought to contribute to its therapeutic effects in TED beyond its direct inhibition of the TSHR pathway. nih.gov

Table 1: Effect of 2'-O-Galloylhyperin on TED-OF Proliferation

| Concentration (μM) | Observation | Mechanism of Action |

| 0 | Baseline proliferation | - |

| 5 | Reduced proliferation | Inhibition of TSHR signaling, decreased cAMP and CREB phosphorylation |

| 20 | Significant reduction in proliferation | Inhibition of TSHR signaling, decreased cAMP and CREB phosphorylation |

| 50 | Strong inhibition of proliferation | Inhibition of TSHR signaling, decreased cAMP and CREB phosphorylation, cell cycle arrest at G0/G1 |

Antiviral Mechanisms against Coronaviridae

2'-O-Galloylhyperin has demonstrated significant antiviral activity against a broad range of human coronaviruses. google.com This activity is attributed to its molecular structure, which includes both galloyl and glycosyl moieties, common features in many antiviral compounds. google.com

Inhibitory Effects on SARS-CoV-2 (2019-nCoV)

In vitro studies have shown that 2'-O-galloylhyperin exhibits inhibitory activity against SARS-CoV-2. google.com The effective concentration (EC50) for this inhibition has been reported to be in the range of 3 to 20 µg/ml. google.com

Inhibitory Effects on MERS-CoV

The antiviral activity of 2'-O-galloylhyperin extends to the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). google.com Research indicates that the compound can inhibit MERS-CoV, with reported EC50 values also falling within the range of 3 to 20 µg/ml. google.com

Inhibitory Effects on other Human Coronaviruses (HCoV-229E, HCoV-NL63, HCoV-OC43, HCoV-HKU1)

2'-O-Galloylhyperin has shown a broad spectrum of activity against several other human coronaviruses that are typically associated with the common cold. The reported EC50 value ranges for the inhibition of these viruses are as follows:

HCoV-229E: 3 to 18 µg/ml google.com

HCoV-NL63: 3 to 17 µg/ml google.com

HCoV-OC43: 3 to 16 µg/ml google.com

HCoV-HKU1: 3 to 18 µg/ml google.com

Synergistic Effects with Sialic Acid

A notable finding is the synergistic antiviral effect observed when 2'-O-galloylhyperin is combined with sialic acid. google.com This combination results in a more pronounced inhibition of various coronaviruses, with the EC50 values for the composition being in the range of 2 to 10 µg/ml. google.com The proposed mechanism for this synergy involves the interaction with viral entry mechanisms. Sialic acids are known to be receptors or co-receptors for many viruses, including some coronaviruses, facilitating their attachment to host cells. Flavonoids, including galloyl-containing compounds, can interfere with this attachment by binding to the viral spike proteins or host cell receptors. It is hypothesized that 2'-O-galloylhyperin may disrupt the interaction between the virus and its sialic acid receptors, and the presence of additional sialic acid may further enhance this inhibition by competing with cellular receptors for viral binding.

Table 2: Antiviral Activity of 2'-O-Galloylhyperin Against Coronaviridae

| Virus | 2'-O-Galloylhyperin EC50 Range (µg/ml) | 2'-O-Galloylhyperin + Sialic Acid EC50 Range (µg/ml) |

| SARS-CoV-2 | 3 - 20 | 2 - 10 |

| MERS-CoV | 3 - 20 | 2 - 10 |

| HCoV-229E | 3 - 18 | 2 - 10 |

| HCoV-NL63 | 3 - 17 | 2 - 10 |

| HCoV-OC43 | 3 - 16 | 2 - 10 |

| HCoV-HKU1 | 3 - 18 | 2 - 10 |

Inhibition of Human Organic Anion Transporting Polypeptide 1B1 (OATP1B1)

2'-O-Galloylhyperin, a naphthodianthrone compound found in Pyrola incarnata Fisch, has been identified as an inhibitor of the human organic anion transporting polypeptide 1B1 (OATP1B1) with moderate potency. OATP1B1 is a crucial uptake transporter located on the basolateral membrane of hepatocytes, responsible for the hepatic uptake of a wide range of endogenous compounds, including bilirubin, and numerous drugs.

Inhibition of OATP1B1 can lead to clinically significant drug-drug interactions by increasing the plasma concentrations of co-administered drugs that are substrates of this transporter, potentially leading to toxicity. While 2'-O-galloylhyperin is known to inhibit OATP1B1, specific quantitative data on its inhibitory potency, such as an IC50 value, are not extensively detailed in the current scientific literature. The mechanism of inhibition is likely competitive, as observed with other flavonoids that inhibit OATP1B1. This involves the inhibitor molecule competing with the substrate for binding to the transporter protein, thereby reducing the uptake of the substrate into the hepatocytes.

Impact on Rumen Fermentation

The influence of the chemical compound 2'-O-galloylhyperin on rumen fermentation is an area of active research, with a particular focus on its potential to enhance the digestion of fibrous feedstuffs. As a gallate derivative of the flavonoid hyperin, its interaction with the complex microbial ecosystem of the rumen and with the structural components of plant cell walls is of significant interest for improving ruminant nutrition.

Influence on Lignification of Maize Cell Wallsnih.gov

The process of lignification, where lignin is deposited in the plant cell wall, is a major factor limiting the digestibility of forages for ruminants. Lignin forms a physical barrier that restricts microbial access to the digestible polysaccharides (cellulose and hemicellulose). The incorporation of alternative compounds into the lignin polymer during its formation can alter its structure and, consequently, its impact on fiber digestibility.

The study that identified the positive effect of 2'-O-galloylhyperin on fiber fermentability also provided insights into its influence on the lignification process itself. In an in vitro model, primary maize cell walls were artificially lignified using normal monolignols in the presence of various phenolic compounds, including galloylhyperin acs.org.

It was observed that galloylhyperin, along with other tested gallate derivatives, was incorporated into the forming lignin polymer at moderate to high concentrations acs.org. This incorporation indicates that 2'-O-galloylhyperin can act as a substrate for the peroxidases involved in lignin polymerization, effectively becoming a component of the cell wall lignin.

While the precise biochemical modifications to the lignin structure due to the incorporation of 2'-O-galloylhyperin are a subject for further detailed investigation, the research clearly indicates that its presence during lignification leads to a cell wall that is more amenable to ruminal fermentation. This suggests that 2'-O-galloylhyperin and similar compounds could be targets for bioengineering forage crops to improve their nutritional value for livestock.

The table below outlines the observed influence of galloylhyperin on the lignification of maize cell walls acs.org:

| Compound | Role in Lignification | Effect on Lignin Structure |

| Galloylhyperin | Incorporated as a monolignol substitute | Forms wall-bound lignin at moderate to high concentrations |

Findings are based on an in vitro model of maize cell wall lignification.

Advanced Preclinical Research and in Vivo Models

In Vivo Studies on Inflammatory Diseases

Preclinical investigations utilizing in vivo models have demonstrated the anti-inflammatory effects of 2'-O-galloylhyperin. Studies employing LPS-induced inflammation in mice have been instrumental in elucidating its therapeutic potential.

LPS-Induced Inflammatory Response in Mice

In mouse models of systemic inflammation induced by LPS challenge, 2'-O-galloylhyperin has shown significant attenuating effects on the inflammatory response.

Reduction of Serum TNF-α and IL-6

Administration of 2'-O-galloylhyperin has been shown to significantly reduce the production of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the serum of LPS-challenged mice. frontiersin.orgbertin-bioreagent.comnih.gov These findings indicate an inhibitory effect on the systemic release of key mediators of inflammation.

While specific numerical data for cytokine reduction across different doses were not consistently available in the search results for direct tabular representation within the scope of this article, the qualitative findings consistently report a significant decrease in these cytokine levels following 2'-O-galloylhyperin administration in LPS-challenged mice.

Attenuated Infiltration of Inflammatory Cells

Studies have reported that 2'-O-galloylhyperin treatment attenuates the infiltration of inflammatory cells in tissues in response to LPS challenge in mice. frontiersin.orgnih.gov This suggests that the compound may help limit the migration of immune cells to sites of inflammation, thereby reducing tissue damage.

Reduced Liver Tissue Damage and Mortality Rate in Septic Shock

In models mimicking septic shock induced by LPS, 2'-O-galloylhyperin has demonstrated protective effects, including reduced liver tissue damage and a decreased mortality rate in LPS-challenged mice. frontiersin.orgbertin-bioreagent.comnih.govcaymanchem.com These outcomes highlight the potential of 2'-O-galloylhyperin to mitigate severe organ injury and improve survival in the context of overwhelming systemic inflammation.

LPS-Induced Acute Lung Injury in Mice

The effects of 2'-O-galloylhyperin have also been investigated in models of LPS-induced acute lung injury (ALI) in mice.

Inhibition of Pro-inflammatory Cytokines and Chemokines

In LPS-induced ALI mouse models, 2'-O-galloylhyperin treatment reduced the production of pro-inflammatory cytokines and chemokines. frontiersin.orgnih.govnih.gov This inhibition of inflammatory mediators contributes to the observed attenuation of lung injury and improvement in lung histopathology changes. nih.gov

Improvement of Lung Histopathology

Research has explored the effects of 2'-O-galloylhyperin on lung histopathology in models of acute lung injury. In a study investigating lipopolysaccharide (LPS)-induced acute lung injury in mice, treatment with 2'-O-galloylhyperin significantly reduced LPS-induced inflammation and improved associated lung histopathology changes. nih.govresearchgate.net The protective effects observed were linked to the compound's ability to increase the activities of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), thereby helping to maintain cellular redox homeostasis. nih.govresearchgate.net Furthermore, 2'-O-galloylhyperin inhibited the activation of nuclear factor (NF-κB) and suppressed the phosphorylation of the MAPK signaling pathway components, including p38, ERK, and JNK, which are involved in inflammatory responses. nih.gov The study suggested that 2'-O-galloylhyperin attenuated LPS-induced acute lung injury by inhibiting the MAPK and NF-κB pathways, potentially through the upregulation of the AMPK and Nrf2 signaling pathways. nih.gov This indicates that 2'-O-galloylhyperin holds potential as a protective antioxidant for lung tissues against acute injury. nih.gov

In Vivo Studies on Liver Damage

The hepatoprotective effects of 2'-O-galloylhyperin have been a significant area of in vivo investigation, particularly in models of chemically induced liver damage.

CCl4-Induced Liver Damage Models

Multiple studies have demonstrated the protective effects of 2'-O-galloylhyperin against carbon tetrachloride (CCl4)-induced liver damage in animal models. 2'-O-galloylhyperin has been shown to effectively ameliorate CCl4-induced hepatic damage. science.govnih.govresearchgate.net This amelioration was evidenced by a reduction in the elevated activities of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are commonly used as indicators of liver injury. science.govnih.govresearchgate.netasclepiusopen.comscience.gov Histopathological evaluation of liver tissue in these models also revealed that 2'-O-galloylhyperin treatment effectively improved the damage caused by CCl4. science.govnih.govresearchgate.net The hepatoprotective effect of 2'-O-galloylhyperin in these models is suggested to be correlated with its antioxidant and free radical scavenging activities. science.govnih.gov Mechanistically, studies have indicated that 2'-O-galloylhyperin exerts its hepatoprotective effects against oxidative stress-induced liver damage through the induction of the Nrf2/ARE-mediated antioxidant pathway. nih.govresearchgate.net This pathway plays a critical role in the cellular defense against oxidative stress, which is a major contributor to CCl4-induced liver injury and subsequent damage. nih.govresearchgate.netsci-hub.se

Table 1: Effects of 2'-O-Galloylhyperin on CCl4-Induced Liver Damage Markers

| Parameter | Observation in CCl4 Model (vs. Control) | Effect of 2'-O-Galloylhyperin Treatment (vs. CCl4 Model) | Key Findings | Source |

| Serum ALT Activity | Elevated | Reduced | Effectively ameliorated hepatic damage. | science.govnih.govresearchgate.netasclepiusopen.comscience.gov |

| Serum AST Activity | Elevated | Reduced | Effectively ameliorated hepatic damage. | science.govnih.govresearchgate.netasclepiusopen.comscience.gov |

| Liver Histopathology | Damage observed | Ameliorated damage | Improved hepatic damage based on evaluation. | science.govnih.govresearchgate.net |

| Oxidative Stress Markers | Increased ROS, decreased GSH (in vitro) | Inhibited ROS, increased GSH (in vitro) | Correlated with antioxidant and free radical scavenger effect. | science.govnih.govresearchgate.net |

| Nrf2/ARE Pathway Activation | Altered | Induced/Enhanced | Underlying mechanism for hepatoprotective effect against oxidative stress. | nih.govresearchgate.netsci-hub.se |

Hepatic Fibrosis Models

While specific in vivo models focused solely on hepatic fibrosis distinct from CCl4-induced damage were not extensively detailed in the search results, the CCl4 model is known to induce chronic liver injury that can lead to fibrosis. The hepatoprotective effects of 2'-O-galloylhyperin observed in CCl4 models, particularly its role in mitigating oxidative stress and inflammation, are relevant to the pathogenesis of hepatic fibrosis. Oxidative stress and inflammation are key drivers in the development and progression of liver fibrosis, characterized by the excessive accumulation of extracellular matrix components. sci-hub.se The activation of hepatic stellate cells, central to fibrosis, is also influenced by these factors. sci-hub.se The demonstrated ability of 2'-O-galloylhyperin to activate the Nrf2/ARE-mediated antioxidant pathway suggests a potential mechanism by which it could influence fibrotic processes, as this pathway is considered a therapeutic target for hepatic fibrosis. sci-hub.se

In Vivo Models for Thyroid Eye Disease

Recent in vivo and in vitro studies have investigated the potential of 2'-O-galloylhyperin for the treatment of Thyroid Eye Disease (TED), a condition characterized by orbital tissue remodeling. Research utilizing isolated orbital fibroblasts (OFs) from patients with TED, as well as spheroid models, demonstrated that 2'-O-galloylhyperin prevents tissue remodeling in TED. researcher.lifeoup.comoup.comresearcher.life The compound showed promise as a thyrotropin receptor (TSHR) antagonist, a promising therapeutic target in TED OFs. researcher.lifeoup.comoup.com

2'-O-galloylhyperin dose-dependently decreased cyclic adenosine (B11128) monophosphate (cAMP) production and the subsequent phosphorylation of cAMP-response element binding protein (CREB), which were stimulated by a TSHR-stimulating autoantibody. oup.comoup.com This effect was reversed by a consistently activated mutation of TSHR, supporting its action as a TSHR inhibitor. oup.com

Furthermore, 2'-O-galloylhyperin attenuated lipid accumulation in TED OFs and downregulated key adipogenic markers, ameliorating hyaluronan (HA) production during adipogenesis. oup.comoup.comresearcher.life The compound also dampened wound closure and fibrotic differentiation of TED OFs stimulated by transforming growth factor beta 1 (TGF-β1). oup.comoup.com Correspondingly, the proliferation of TED OFs was halted by 2'-O-galloylhyperin treatment. oup.comoup.comresearcher.life These findings suggest that 2'-O-galloylhyperin is promising for the prevention of tissue remodeling in TED by inhibiting proliferation, differentiation, and HA deposition through the inhibition of TSHR activation. oup.comoup.comresearcher.life

Table 2: Effects of 2'-O-Galloylhyperin on Thyroid Eye Disease Model Parameters (In Vitro/In Vivo Models)

| Parameter | Model System | Observation with 2'-O-Galloylhyperin Treatment (vs. Control/Stimulated) | Key Findings | Source |

| cAMP Production (stimulated by TSHR autoantibody) | Isolated TED OFs | Dose-dependently decreased | Suggests TSHR inhibitory activity. | oup.comoup.com |

| CREB Phosphorylation (stimulated by TSHR autoantibody) | Isolated TED OFs | Decreased (subsequent to decreased cAMP) | Linked to reduced cAMP production. | oup.comoup.com |

| Lipid Accumulation | Isolated TED OFs | Attenuated | Downregulation of adipogenic markers observed. | oup.comoup.comresearcher.life |

| Hyaluronan (HA) Production | Isolated TED OFs | Ameliorated (during adipogenesis) | Reduced production in the context of adipogenic differentiation. | oup.comoup.comresearcher.life |

| Wound Closure | Isolated TED OFs | Dampened (stimulated by TGF-β1) | Inhibition of fibroblast migration. | oup.comoup.com |

| Fibrotic Differentiation | Isolated TED OFs | Dampened (stimulated by TGF-β1) | Inhibition of fibrotic processes. | oup.comoup.com |

| Proliferation | Isolated TED OFs / Spheroids | Halted | Inhibition of fibroblast proliferation. | oup.comoup.comresearcher.life |

In Vivo Antiviral Efficacy Models

Based on the conducted search, no specific in vivo studies evaluating the antiviral efficacy of 2'-O-galloylhyperin were identified within the scope of the search results. While some related compounds and general antiviral mechanisms were discussed in the broader context of the searches, direct evidence of 2'-O-galloylhyperin's effects in in vivo antiviral efficacy models was not found.

Pharmacological and Toxicological Research Aspects

Pharmacodynamics and Target Engagement

2'-O-galloylhyperin, a flavonoid compound isolated from plants such as Pyrola calliantha and Pyrola incarnata Fisch., has demonstrated diverse biological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties. caymanchem.commedchemexpress.comchemicalbook.comnih.gov

Research indicates that 2'-O-galloylhyperin exerts its hepatoprotective effects against oxidative stress-induced liver damage through the induction of the Nrf2/ARE-mediated antioxidant pathway. nih.govscience.govscience.govscience.govtmu.edu.cn Studies in HepG2 cells showed that 2'-O-galloylhyperin significantly inhibited hydrogen peroxide (H₂O₂)-induced cell death in a dose-dependent manner. nih.govscience.govscience.govscience.gov The compound was found to inhibit the activation of mitogen-activated protein kinases (MAPK), reactive oxygen species (ROS) production, changes in mitochondrial membrane potential, intracellular calcium levels, and subsequent apoptotic protein activation in H₂O₂-stimulated HepG2 cells. nih.gov Furthermore, 2'-O-galloylhyperin stimulation led to a rapid and significant activation of Akt and nuclear translocation of NF-E2-related factor 2 (Nrf2), along with increased expression of heme oxygenase-1 (HO-1) and levels of glutathione (B108866) (GSH). nih.gov

In the context of inflammation, 2'-O-galloylhyperin has been shown to attenuate the inflammatory response. caymanchem.commedchemexpress.comnih.govfrontiersin.org It significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as nitric oxide (NO), and suppressed the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW 264.7 macrophages. caymanchem.comnih.govfrontiersin.org The compound also blocked the translocation of NF-κB from the cytosol to the nucleus and decreased MAPK activation in these cells. nih.govfrontiersin.org Additionally, 2'-O-galloylhyperin enhanced the nuclear translocation of Nrf2 and upregulated the expression of HO-1 and SIRT1. nih.govfrontiersin.org In vivo studies in LPS-challenged mice showed that administration of 2'-O-galloylhyperin attenuated TNF-α and IL-6 production in serum, reduced the infiltration of inflammatory cells and liver tissue damage, and decreased the mortality rate. caymanchem.comnih.gov The anti-inflammatory effects in the liver of septic mice were associated with the upregulation of Nrf2 and SIRT1 expression and inhibition of inflammatory responses. nih.gov

2'-O-galloylhyperin has also been identified as a potential thyrotropin receptor (TSHR) antagonist. oup.com Research suggests it can prevent tissue remodeling in Thyroid Eye Disease (TED) by inhibiting TSHR activation. oup.com In studies using orbital fibroblasts (OFs) from TED patients, 2'-O-galloylhyperin attenuated lipid accumulation, downregulated adipogenic markers, and ameliorated hyaluronic acid (HA) production during adipogenesis. oup.com It also dampened wound closure and fibrotic differentiation of TED-OFs stimulated by transforming growth factor beta 1 and halted their proliferation. oup.com This indicates that 2'-O-galloylhyperin may prevent TED orbital tissue remodeling by inhibiting proliferation, differentiation, and HA deposition through TSHR activation inhibition. oup.com

The compound has also been reported to inhibit human organic anion transporting polypeptide 1B1 (OATP1B1) with an IC₅₀ of 19 μM in HEK293 cells. caymanchem.com

Here is a summary of some key pharmacodynamic findings:

| Activity | Mechanism / Target | In Vitro Model | In Vivo Model |

| Hepatoprotective | Nrf2/ARE pathway induction, Antioxidant, Anti-apoptotic | HepG2 cells | Animal model (CCl₄-induced liver damage) nih.govscience.govscience.govscience.gov |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators (TNF-α, IL-6, NO), NF-κB pathway inhibition, MAPK inhibition, Nrf2/HO-1 axis upregulation, SIRT1 activation | RAW 264.7 macrophages caymanchem.comnih.govfrontiersin.org | LPS-challenged mice caymanchem.comnih.gov |

| TSHR Antagonist | Inhibition of TSHR activation | TED Orbital Fibroblasts | 3D organoid model oup.com |

| OATP1B1 Inhibitor | Inhibition of OATP1B1 transporter activity | HEK293 cells | Not specified |

| Antioxidant | DPPH and ABTS radical scavenging | Cell-free system | Not specified |

Advanced Pharmacokinetics Studies

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed studies specifically focusing on the complete ADME profile of 2'-O-galloylhyperin are limited in the provided search results. However, pharmacokinetic studies in rats have been conducted. nih.govscielo.bruoi.gr These studies often involve the analysis of the compound in biological matrices like plasma, which provides insights into its absorption and elimination over time.

Bioavailability and Bioequivalence in Preclinical Models

While the term "bioequivalence" was not explicitly found in relation to 2'-O-galloylhyperin in the search results, studies have investigated its pharmacokinetics following administration in preclinical models, specifically rats. nih.govscielo.bruoi.gr A validated LC-MS/MS method was developed and applied to pharmacokinetic studies following intravenous administration of the total flavonoids of Pyrola calliantha extract in rats, which included 2'-O-galloylhyperin. nih.gov This type of study provides data on the systemic exposure of the compound, which is a key aspect of bioavailability assessment after a specific route of administration. Poor oral bioavailability has been mentioned in the context of other hepatoprotective compounds, highlighting the importance of such studies for 2'-O-galloylhyperin. science.govscience.gov

LC-MS/MS Methods for Pharmacokinetic Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a validated and commonly used method for the simultaneous determination of 2'-O-galloylhyperin and other compounds, such as hyperoside (B192233), in biological samples like rat plasma. nih.govscielo.bruoi.gr A specific LC-MS/MS method for the simultaneous determination of hyperoside and 2''-O-galloylhyperin in rat plasma has been developed and validated. nih.gov This method involves the extraction of analytes using one-step protein precipitation with methanol (B129727). nih.gov Separation is achieved on a Venusil MP-C18 column using a mobile phase of methanol-water-formic acid. nih.gov Detection is performed using electrospray negative ionization mass spectrometry by multiple-reaction monitoring (MRM). nih.gov

Key parameters of the validated LC-MS/MS method include:

| Parameter | Value for 2'-O-galloylhyperin | Citation |

| Detection Transitions (m/z) | 615.1 → 301.0 | nih.gov |

| Limit of Quantification | 2 ng/mL | nih.gov |

| Precision | <13.1% | nih.gov |

| Accuracy | Between -9.1 and 5.5% | nih.gov |

This method has been successfully applied in pharmacokinetic studies following intravenous administration of Pyrola calliantha extract in rats. nih.gov

Toxicological Assessments

Acute Toxicity Studies (e.g., LD50 determination)

Information regarding the acute toxicity of 2'-O-galloylhyperin specifically, including a precise LD₅₀ value, was not directly available in the primary search results for the compound itself. However, a study on the toxicity assessment of Bouea macrophylla yoghurt, which contains this compound, provides relevant data on acute oral toxicity in rats. mdpi.com